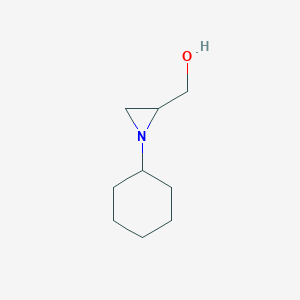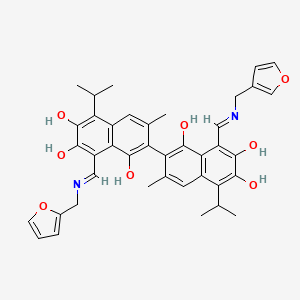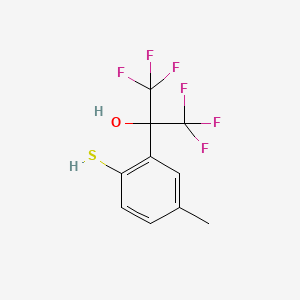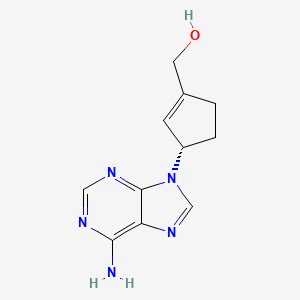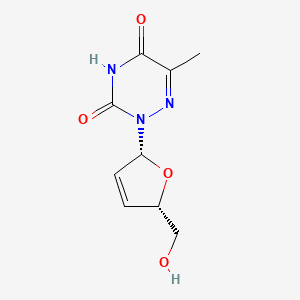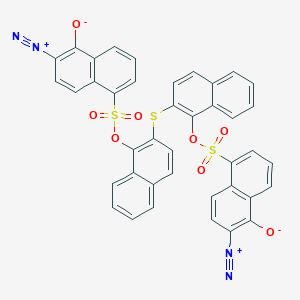![molecular formula C11H8ClNO3 B15195235 9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one CAS No. 91182-90-0](/img/structure/B15195235.png)
9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one is a heterocyclic compound that belongs to the class of chromeno-oxazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base to form the intermediate, which then undergoes cyclization with an amine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one include other chromeno-oxazines and related heterocycles. These compounds share structural similarities but may differ in their substituents and biological activities. For example, chromeno[2,3-b]pyridine derivatives have been studied for their anti-inflammatory and anti-cancer properties . The uniqueness of this compound lies in its specific chloro substitution, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
91182-90-0 |
|---|---|
Formule moléculaire |
C11H8ClNO3 |
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one |
InChI |
InChI=1S/C11H8ClNO3/c12-6-1-2-8-7(5-6)9-10(11(14)16-8)15-4-3-13-9/h1-2,5,13H,3-4H2 |
Clé InChI |
BJJIPLSVSQAUCB-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(N1)C3=C(C=CC(=C3)Cl)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



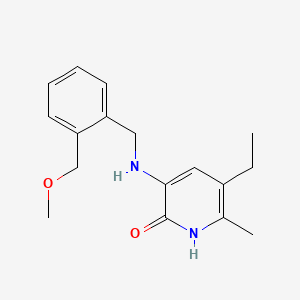
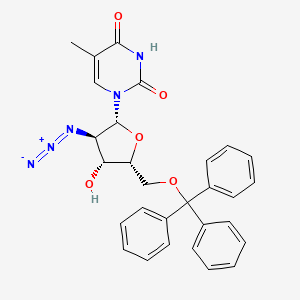
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)

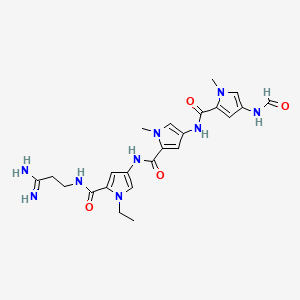
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
